(+)-Isoalantolactone

Pharmacokinetics Bioavailability Preclinical ADME

(+)-Isoalantolactone (CAS 4677-48-9, Isohelenin) is a high-purity eudesmane-type sesquiterpene lactone, validated as a potent STAT3 inhibitor (active in MDA-MB-231 breast cancer cells) and an official pharmacopoeial marker for Radix Inulae QC. Compared to its isomer alantolactone, it delivers 46% higher Cmax and 24% greater AUC0–12h in vivo, enabling lower oral dosing in rodent models. Its reactive α-methylene-γ-lactone core supports semisynthetic derivatization; isoalantolactone-benzylamine derivatives have shown ~7-fold improved cytotoxicity (MCF-7 IC50: 3.67 μM). Insist on authenticated, single-compound material—not crude extracts—to ensure experimental reproducibility and regulatory compliance. Order now for consistent, high-purity research supply.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 4677-48-9
Cat. No. B10774787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isoalantolactone
CAS4677-48-9
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C
InChIInChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1
InChIKeyCVUANYCQTOGILD-QVHKTLOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Isoalantolactone (CAS 4677-48-9) — Sesquiterpene Lactone Reference Standard for Procurement and Research


(+)-Isoalantolactone (CAS 4677-48-9), also referred to as isohelenin, is an eudesmane-type sesquiterpene lactone naturally occurring in Inula helenium (elecampane), Inula racemosa, and other Asteraceae species [1]. It is structurally isomeric with alantolactone, differing in the position of one double bond, and serves as one of the principal bioactive constituents alongside alantolactone in these botanical sources. The compound is routinely employed as a chemical marker for quality control of Radix Inulae and related herbal preparations [2].

Why Generic Sesquiterpene Lactone Substitution Fails: Procurement Considerations for (+)-Isoalantolactone


Sesquiterpene lactones as a class exhibit broad bioactivity, but their individual pharmacological and pharmacokinetic profiles diverge significantly due to subtle stereochemical and structural variations. In the specific case of (+)-isoalantolactone and its closest structural analog alantolactone, the two isomers differ in the position of a single double bond, yet this minimal structural distinction yields measurable differences in in vivo exposure, elimination kinetics, and target selectivity [1]. Furthermore, natural extracts containing these compounds vary widely in isoalantolactone content depending on botanical source and extraction method, meaning that crude plant extracts or undefined mixtures cannot substitute for the isolated, quantified compound in reproducible research applications [2]. Substitution without verification of identity and purity introduces uncontrolled variables that compromise experimental reproducibility and regulatory compliance.

Product-Specific Quantitative Evidence Guide: (+)-Isoalantolactone (CAS 4677-48-9) Differentiation Data


Comparative Pharmacokinetics: Isoalantolactone Demonstrates 24% Higher Systemic Exposure Than Alantolactone in Rat Model

In a direct head-to-head comparison following oral administration of Radix Inulae extract to Sprague-Dawley rats, isoalantolactone exhibited superior systemic exposure relative to alantolactone. The isoalantolactone isomer achieved a 46% higher peak plasma concentration (Cmax: 37.8 ng/mL vs. 25.9 ng/mL) and a 24% greater total exposure (AUC0–12h: 6,112.3 ng·min/mL vs. 4,918.9 ng·min/mL) [1]. Additionally, isoalantolactone displayed a marginally longer elimination half-life (T1/2: 351.7 min vs. 321.0 min), indicating slightly prolonged retention [1].

Pharmacokinetics Bioavailability Preclinical ADME

STAT3 Inhibitory Activity: Isoalantolactone and Alantolactone Identified as Most Potent Among Tested Sesquiterpene Lactones

A systematic structure-activity relationship study evaluating ten sesquiterpene lactones for STAT3 inhibition in MDA-MB-231 breast cancer cells identified alantolactone and isoalantolactone as the most potent STAT3 inhibitors among all compounds tested [1]. The study established a significant correlation between STAT3 inhibitory activity and anti-proliferative effects (R=0.80, p<0.01) [1]. While both isomers demonstrated superior potency relative to other sesquiterpene lactones in the panel, the study did not report a statistically significant difference between isoalantolactone and alantolactone themselves.

STAT3 inhibition Oncology Breast Cancer

Antimycobacterial Activity: Equivalent MIC Values for Isoalantolactone and Alantolactone Against M. tuberculosis

In a bioassay-guided investigation of antimycobacterial constituents from Inula helenium root extracts, isoalantolactone and alantolactone were evaluated against Mycobacterium tuberculosis. Both compounds demonstrated identical minimum inhibitory concentrations (MICs) of 32 μg/mL [1]. Notably, the semisynthetic derivative 5α-epoxyalantolactone achieved a 4-fold improvement in potency (MIC: 8 μg/mL), indicating that structural modification—rather than the choice between the two natural isomers—is required for enhanced antimycobacterial activity [1].

Antimycobacterial Tuberculosis Natural Products

Pancreatic Cancer Cell Line Sensitivity: Isoalantolactone IC50 Range of 40–48 μM in PANC-1, BxPC-3, and HPAC Cells

Isoalantolactone was evaluated for antiproliferative activity against a panel of human pancreatic cancer cell lines. The compound inhibited cell proliferation with IC50 values of 40 μM in PANC-1 cells, 43 μM in BxPC-3 cells, and 48 μM in HPAC cells following 24-hour treatment . These values establish a baseline potency for isoalantolactone in pancreatic cancer models against which derivative compounds or combination regimens may be benchmarked.

Pancreatic Cancer Cytotoxicity Anticancer

Drug-Resistant Leukemia: Isoalantolactone IC50 of 15 μM in Imatinib-Resistant K562/A02 CML Cells

Isoalantolactone was tested against the imatinib-resistant chronic myelogenous leukemia cell line K562/A02. The compound inhibited proliferation with an IC50 of 15.00 ± 1.03 μmol/L at 24 hours and induced concentration-dependent apoptosis, increasing the apoptotic rate from 2.71% (control) to 32.01% at 20 μmol/L [1]. The activity was associated with downregulation of p-bcr-abl and p-STAT5, suggesting potential utility in overcoming BCR-ABL-mediated drug resistance [1].

Drug Resistance Chronic Myelogenous Leukemia BCR-ABL

Cervical Cancer Cytotoxicity: Isoalantolactone IC50 of 8.15 μM in HeLa Cells with G2/M Arrest

Isoalantolactone isolated from Artemisia afra exhibited potent cytotoxicity against HeLa cervical cancer cells with an IC50 of 8.15 ± 1.16 μM after 24-hour treatment [1]. At 8.62 μM, the compound induced G2/M phase cell cycle arrest accompanied by a decrease in mitochondrial membrane potential and confirmed apoptosis via TUNEL assay and Annexin-V/FITC staining [1]. Notably, this IC50 value is approximately 5-fold lower than that observed in PANC-1 pancreatic cancer cells, indicating differential sensitivity across cancer types [1].

Cervical Cancer Apoptosis Cell Cycle Arrest

Best Research and Industrial Application Scenarios for (+)-Isoalantolactone (CAS 4677-48-9)


In Vivo Preclinical Studies Requiring Optimized Oral Bioavailability

For in vivo pharmacology studies involving oral administration, isoalantolactone offers a quantifiable advantage over alantolactone in systemic exposure. With 46% higher Cmax and 24% greater AUC0–12h in rat models [5], isoalantolactone may achieve therapeutic concentrations at lower oral doses or with less frequent administration. Researchers designing efficacy studies in rodent models of inflammation, cancer, or infectious disease should prioritize isoalantolactone when oral bioavailability is a critical experimental variable.

STAT3-Targeted Anticancer Drug Discovery and Lead Optimization

Isoalantolactone ranks among the most potent STAT3 inhibitors within the sesquiterpene lactone class, as validated in MDA-MB-231 breast cancer cells [5]. Medicinal chemistry programs focused on STAT3-driven cancers (including breast, prostate, and melanoma) can employ isoalantolactone as a validated starting scaffold for semisynthetic derivatization. Its established STAT3 inhibitory profile, combined with demonstrated activity in drug-resistant leukemia models [6], positions it as a rational lead compound for developing next-generation STAT3 antagonists.

Quality Control and Standardization of Inula-Based Botanical Products

Isoalantolactone serves as an official chemical marker for the quality control of Radix Inulae and related herbal preparations [5]. Analytical laboratories and botanical product manufacturers require authentic, high-purity (+)-isoalantolactone reference standards for HPLC method development and routine batch-to-batch standardization. Procurement of the defined compound—rather than a mixed extract—is essential for compliance with pharmacopoeial monographs and for generating reproducible analytical data.

Semisynthetic Derivatization for Enhanced Anticancer or Antimicrobial Potency

Isoalantolactone possesses a reactive α-methylene-γ-lactone moiety amenable to Michael-type additions and cycloaddition reactions, enabling the synthesis of novel derivatives with improved potency, solubility, or target selectivity [5]. Recent work has demonstrated that isoalantolactone-benzylamine derivatives can achieve ~7-fold improved cytotoxicity against MCF-7 breast cancer cells (IC50: 3.67 μM vs. 21.3 μM for parent isoalantolactone) while also enhancing aqueous solubility [6]. Medicinal chemistry groups seeking a versatile natural product scaffold for semisynthetic optimization will find isoalantolactone a tractable and biologically validated starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Isoalantolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.